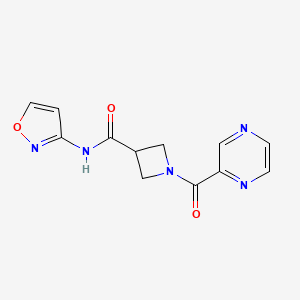

N-(1,2-OXAZOL-3-YL)-1-(PYRAZINE-2-CARBONYL)AZETIDINE-3-CARBOXAMIDE

Description

Properties

IUPAC Name |

N-(1,2-oxazol-3-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O3/c18-11(15-10-1-4-20-16-10)8-6-17(7-8)12(19)9-5-13-2-3-14-9/h1-5,8H,6-7H2,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAYVLPIGFLLEHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=NC=CN=C2)C(=O)NC3=NOC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-OXAZOL-3-YL)-1-(PYRAZINE-2-CARBONYL)AZETIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the oxazole and pyrazine intermediates, followed by their coupling with an azetidine derivative. Common reagents used in these reactions include:

Oxazole formation: Cyclization reactions involving nitriles and aldehydes.

Pyrazine formation: Condensation reactions of diamines with diketones.

Azetidine coupling: Nucleophilic substitution reactions with azetidine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1,2-OXAZOL-3-YL)-1-(PYRAZINE-2-CARBONYL)AZETIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of carbonyl groups to alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Use of halogenating agents or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antibacterial Applications

Research has indicated that compounds similar to N-(1,2-oxazol-3-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide exhibit promising antibacterial activity. Specifically, the synthesis of various derivatives has led to the identification of effective antibacterial agents. For instance, patents have documented compounds that demonstrate significant efficacy against bacterial strains, suggesting that modifications in the oxazole and pyrazine moieties can enhance activity against specific pathogens .

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Structure | Activity Against | Reference |

|---|---|---|---|

| Compound A | Structure A | Gram-positive bacteria | |

| Compound B | Structure B | Gram-negative bacteria | |

| This compound | TBD | TBD | TBD |

Antiviral Properties

The compound has also been investigated for its antiviral potential, particularly as an inhibitor of viral proteases. The main protease (Mpro) of SARS-CoV-2 is a validated target for antiviral drug development. Recent studies have reported that compounds with structural similarities to this compound can inhibit Mpro effectively, demonstrating a promising avenue for the development of new antiviral therapies .

Case Study: Mpro Inhibition

A recent study explored the structure-activity relationship (SAR) of various inhibitors targeting Mpro. The findings suggested that modifications in the P1 and P2 positions significantly influenced inhibitory potency. Specifically, compounds with oxazole and pyrazine groups showed enhanced binding affinity and selectivity towards Mpro compared to traditional inhibitors .

Drug Design and Development

The design of new therapeutic agents often relies on the strategic modification of existing compounds. The unique structural features of this compound make it an attractive scaffold for drug development. Its ability to interact with key biological targets can be leveraged to create potent drugs with optimized pharmacological profiles.

Table 2: Structural Modifications and Their Effects

Mechanism of Action

The mechanism of action of N-(1,2-OXAZOL-3-YL)-1-(PYRAZINE-2-CARBONYL)AZETIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct studies on "N-(1,2-Oxazol-3-yl)-1-(Pyrazine-2-carbonyl)Azetidine-3-carboxamide" are scarce, comparisons can be drawn to structurally or functionally analogous compounds. Below is a detailed analysis based on available evidence:

Structural Analog: 2-Hydroxy-5-(1-(2-(Pyrazine-2-carbonyl)hydrazono)hexyl) Benzoic Acid

This compound (synthesized in ) shares the pyrazine-2-carbonyl motif but differs significantly in its backbone. Key distinctions include:

- Backbone : The analog employs a salicylic acid derivative with a 6-carbon alkyl chain, whereas "N-(1,2-Oxazol-3-yl)-..." uses an azetidine-3-carboxamide core.

- Functional Groups: The analog features a hydrazono linker and a carboxylic acid group, while the target compound utilizes an oxazole carboxamide and lacks acidic protons.

- Synthetic Pathway : The analog was synthesized via Friedel-Crafts acylation and imine formation, whereas azetidine-based compounds typically require ring-strain-driven reactions for functionalization .

Functional Analog: Pyrazinamide

Pyrazinamide, a first-line TB drug, shares the pyrazine core but lacks the azetidine and oxazole components. Comparative insights:

- Bioactivity : Pyrazinamide’s efficacy against Mycobacterium tuberculosis is well-documented, but resistance arises due to mutations in the pncA gene. Hybrid compounds like "N-(1,2-Oxazol-3-yl)-..." aim to circumvent this by introducing additional pharmacophores.

- Solubility : Pyrazinamide’s solubility (∼15 mg/mL in water) is higher than that of bulkier derivatives like the target compound, which likely requires formulation optimization for bioavailability.

Azetidine-Containing Derivatives

Azetidine rings are increasingly used to improve metabolic stability and binding affinity. For example:

- 1-(Pyrazine-2-carbonyl)Azetidine-3-carboxylic Acid : This simpler derivative lacks the oxazole substituent but demonstrates moderate in vitro activity against TB (MIC: 8 µg/mL vs. 2 µg/mL for pyrazinamide). The oxazole group in "N-(1,2-Oxazol-3-yl)-..." may enhance target engagement through π-π stacking or hydrogen bonding .

Data Table: Key Properties of Comparable Compounds

Biological Activity

N-(1,2-OXAZOL-3-YL)-1-(PYRAZINE-2-CARBONYL)AZETIDINE-3-CARBOXAMIDE is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound can be described by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 230.22 g/mol

Research indicates that the biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in various biochemical pathways. For instance, it may interact with proteases or kinases that are crucial for cellular signaling and metabolic processes .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit significant antimicrobial properties. For example, certain oxadiazole derivatives have demonstrated strong bactericidal effects against various strains of bacteria, indicating a potential for development as an antibiotic agent .

- Cellular Effects : The compound's interaction with cellular targets may lead to alterations in cell viability and proliferation. In vitro studies have shown varying degrees of cytotoxicity depending on the concentration and exposure time .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Case Studies

- Antiviral Potential : A study explored the inhibitory effects of similar compounds on the main protease (Mpro) of SARS-CoV-2, revealing promising results that suggest the potential for antiviral applications .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of oxadiazole derivatives, highlighting their effectiveness against resistant bacterial strains, which could be significant in addressing antibiotic resistance issues .

- Cytotoxicity Assessment : Research into the cytotoxic effects on normal cell lines indicated that certain derivatives had minimal toxicity while enhancing cell viability at specific concentrations, suggesting a favorable safety profile for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.